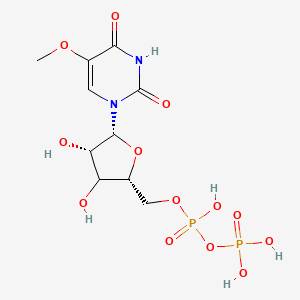

5-OMe-UDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N2O13P2 |

|---|---|

Molecular Weight |

434.19 g/mol |

IUPAC Name |

[(2R,4S,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N2O13P2/c1-22-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-27(20,21)25-26(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6?,7+,9-/m1/s1 |

InChI Key |

JNRBLCLWOFKVDV-AOXOCZDOSA-N |

Isomeric SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Function of 5-OMe-UDP: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective P2Y6 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. It details its mechanism of action, signaling pathways, and pharmacological profile, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of targeting the P2Y6 receptor.

Core Function: Potent and Selective P2Y6 Receptor Agonism

This compound is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP), the endogenous ligand for the P2Y6 receptor. The primary function of this compound is to selectively bind to and activate the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. This activation initiates a cascade of intracellular signaling events, leading to various physiological responses.

The selectivity of this compound for the P2Y6 receptor over other P2Y receptor subtypes, such as P2Y2 and P2Y4, is attributed to its specific conformational and hydrogen-bonding properties. The 5-methoxy substitution on the uracil (B121893) ring favors the anti conformation of the nucleobase and the S-type sugar puckering of the ribose moiety, which are the preferred conformations for binding to the P2Y6 receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various functional assays. The following table summarizes the key pharmacological parameters of this compound in comparison to the endogenous agonist, UDP.

| Compound | Receptor Target | Assay Type | Parameter | Value (µM) |

| This compound | Human P2Y6 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 0.08 |

| UDP | Human P2Y6 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 0.14 - 0.3[1] |

| This compound | Human P2Y2 | Intracellular Ca²⁺ Mobilization | Activity | Inactive up to 100 µM |

| This compound | Human P2Y4 | Intracellular Ca²⁺ Mobilization | Activity | Inactive |

Signaling Pathway of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade, as depicted in the diagram below. This pathway is central to many of the physiological roles attributed to P2Y6 receptor activation, including immune cell regulation and phagocytosis.[2][3][4][5]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation by this compound.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.

-

Dilute the stock solution in HBSS containing 20 mM HEPES and 0.04% Pluronic F-127 to a final concentration of 2-5 µM. Probenecid (2.5 mM) can be included to prevent dye leakage.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBSS containing 20 mM HEPES to remove extracellular dye.

-

Assay:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for 15-20 seconds.

-

Automatically add varying concentrations of this compound to the wells.

-

Continue to record fluorescence for an additional 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is used to determine the EC₅₀ value of this compound.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, following P2Y6 receptor stimulation.

Materials:

-

Cells expressing the P2Y6 receptor

-

myo-[³H]inositol

-

Inositol-free culture medium

-

LiCl solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Plate cells in 12-well plates and grow to near confluence.

-

Wash the cells with inositol-free medium.

-

Incubate the cells in inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells with HBSS.

-

Pre-incubate the cells with HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M PCA.

-

Incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge to pellet the cellular debris.

-

-

Chromatographic Separation:

-

Neutralize the supernatants.

-

Apply the neutralized samples to Dowex AG1-X8 columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of inositol phosphates produced.

-

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the function of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y6 receptor. Its high potency and selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the function of this compound and the broader implications of P2Y6 receptor signaling in various biological systems. Further research utilizing this compound may pave the way for the development of novel therapeutics targeting a range of conditions, including inflammatory diseases and neurodegenerative disorders.

References

- 1. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP): A Potent and Selective P2Y6 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a synthetic uridine (B1682114) diphosphate (B83284) (UDP) analog that has emerged as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, its interaction with the P2Y6 receptor, associated signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicinal chemistry.

Core Concepts

The P2Y6 receptor is preferentially activated by the endogenous ligand uridine diphosphate (UDP).[1] Its activation is implicated in diverse cellular functions, including immune responses, cell migration, and phagocytosis.[2][3][4] this compound was developed as a tool to study the P2Y6 receptor due to its enhanced potency and selectivity compared to the native ligand.[5][6]

Quantitative Data: Potency and Selectivity

The following tables summarize the quantitative data for this compound and related compounds at the P2Y6 receptor.

Table 1: Potency of P2Y6 Receptor Agonists

| Compound | EC50 (μM) | Cell Line | Assay Type | Reference |

| This compound | 0.08 | 1321N1 astrocytoma cells | Calcium Mobilization | [5][6] |

| UDP (endogenous agonist) | 0.14 | 1321N1 astrocytoma cells | Calcium Mobilization | [5][6] |

| This compound(α-B) (Rp isomer) | 0.008 | Not Specified | Not Specified | [7][8][9] |

| MRS2693 (5-Iodo-UDP) | 0.015 | Human P2Y6 receptor expressing cells | Not Specified |

Table 2: Selectivity of this compound

| Compound | Activity at P2Y2 Receptor | Activity at P2Y4 Receptor | Reference |

| This compound | Inactive | Inactive | [5][6] |

| This compound(α-B) (Rp isomer) | No activity | No activity | [7][8] |

Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates downstream signaling cascades primarily through the Gαq and Gα13 G proteins.[2]

Gαq-Mediated Pathway

The Gαq pathway is the canonical signaling route for the P2Y6 receptor.[2][10][11] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that triggers various cellular responses.[11][12] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2][11]

Gα13-Mediated Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also signal through Gα13.[2] This pathway involves the activation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Gα13/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and the formation of migratory structures like filopodia and focal adhesions.[2]

Experimental Protocols

Calcium Mobilization Assay

This assay is a fundamental method to assess the activation of Gαq-coupled receptors like P2Y6. It measures the increase in intracellular calcium concentration upon agonist stimulation.

Objective: To determine the potency (EC50) of this compound at the P2Y6 receptor.

Materials:

-

Human astrocytoma cell line 1321N1 stably expressing the human P2Y6 receptor.[13][14]

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or a Calcium Assay Kit).[15][16]

-

Probenecid (an organic anion transporter inhibitor to prevent dye leakage).[14]

-

This compound and other test compounds.

-

A fluorescence microplate reader or a system capable of kinetic reading (e.g., FLIPR).[15]

Workflow Diagram:

Detailed Procedure:

-

Cell Plating: Seed the P2Y6-expressing 1321N1 cells into a 96- or 384-well black-walled, clear-bottom microplate at an optimized density and allow them to adhere overnight.[15]

-

Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution (reconstituted in assay buffer, often containing probenecid).[14][15] Incubate the plate at 37°C for 45-60 minutes.[15]

-

Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in the assay buffer at concentrations ranging from sub-nanomolar to micromolar.

-

Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading for a short period. Then, using an automated injector, add the this compound dilutions to the wells and continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[17][18] These assays can be performed in saturation or competition formats.

Objective: To determine the affinity (Ki) of unlabeled this compound for the P2Y6 receptor using a competition binding assay.

Materials:

-

Membrane preparations from cells overexpressing the P2Y6 receptor.

-

A suitable radiolabeled ligand for the P2Y6 receptor (e.g., [3H]UDP).[19]

-

Unlabeled this compound and other competing ligands.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Detailed Procedure (Competition Assay):

-

Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]UDP), and varying concentrations of the unlabeled competitor (this compound).[17]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and radioligand.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Studies

While this guide focuses on the in vitro characterization of this compound, it is important to note its potential for in vivo applications. For instance, a modified, more stable version of this compound has shown efficacy in reducing intraocular pressure in animal models of glaucoma.[1][7] In vivo studies typically involve administering the compound to an animal model and assessing physiological or behavioral endpoints relevant to the therapeutic area of interest.[20]

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the P2Y6 receptor. Its high potency and selectivity make it superior to the endogenous agonist UDP for in vitro studies. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the role of the P2Y6 receptor in health and disease, and for professionals involved in the development of novel therapeutics targeting this receptor.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Nordihydroguaiaretic Acid and Its Derivative Tetra-O-methyl Nordihydroguaiaretic Acid against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Function of 5-OMe-UDP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a synthetic uridine (B1682114) nucleotide derivative that has emerged as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate (B83284) (UDP).[1][2] The P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune cell function, and tissue remodeling. Consequently, this compound and other selective P2Y6 receptor agonists and antagonists are valuable pharmacological tools for elucidating the receptor's biological roles and represent potential therapeutic agents for a range of diseases. This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its interaction with the P2Y6 receptor and the downstream signaling sequelae.

Core Biological Activity: P2Y6 Receptor Agonism

The primary biological activity of this compound is its potent and selective agonism at the P2Y6 receptor.[2] Structure-activity relationship studies have demonstrated that the 5-methoxy substitution on the uracil (B121893) ring enhances its potency compared to the endogenous ligand, UDP.[2] This enhanced activity, coupled with its selectivity over other P2Y receptor subtypes, makes this compound a valuable tool for studying P2Y6-mediated processes.[3][4]

Quantitative Data Presentation

The potency of this compound and other relevant P2Y6 receptor ligands is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for this compound and other key P2Y6 receptor agonists.

| Agonist | Receptor Subtype | EC50 (µM) | Cell Line/System | Reference |

| This compound | Human P2Y6 | 0.08 | 1321N1 Astrocytoma | [2][3][4] |

| UDP | Human P2Y6 | 0.14 | 1321N1 Astrocytoma | [2][4] |

| MRS2693 | Human P2Y6 | 0.015 | Not Specified | [5][6] |

| Rp-5-OMe-UDPαB | Human P2Y6 | 0.008 | 1321N1 Astrocytoma | [7][8] |

| UTPU | Human P2Y6 | 0.4 | Not Specified | [3] |

| UDP-β-S | Human P2Y6 | 0.028 | 1321N1 Astrocytoma | [3] |

Signaling Pathways of P2Y6 Receptor Activation

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gα12/13 G proteins. These pathways culminate in various cellular responses, including inflammation, phagocytosis, and cell migration.

Gq/11-Mediated Signaling

The canonical signaling pathway for the P2Y6 receptor involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gα12/13-Mediated Signaling

In addition to Gq/11 coupling, the P2Y6 receptor can also signal through Gα12/13 proteins. This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration and smooth muscle contraction.

MAPK and NF-κB Activation

Downstream of both Gq/11 and Gα12/13 signaling, P2Y6 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These MAPK pathways can, in turn, activate transcription factors such as nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[9] The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8).

Caption: P2Y6 Receptor Signaling Pathways.

Key Biological Functions

The activation of P2Y6 receptors by agonists like this compound has been shown to modulate a variety of important biological functions, particularly in the context of the immune system and inflammation.

Inflammation

P2Y6 receptor activation is strongly associated with pro-inflammatory responses.[10] In various cell types, including macrophages and epithelial cells, stimulation of the P2Y6 receptor leads to the production and release of inflammatory mediators such as IL-6, IL-8, and other chemokines.[10][11] This response is largely mediated by the activation of the MAPK and NF-κB signaling pathways.

Microglial Phagocytosis

In the central nervous system, the P2Y6 receptor plays a crucial role in microglial phagocytosis.[12] Damaged neurons can release UDP, which then acts as a "find-me" signal for microglia. Activation of microglial P2Y6 receptors triggers the engulfment and clearance of cellular debris, a process vital for maintaining tissue homeostasis and resolving injury.[12]

Cell Migration

The P2Y6 receptor is also involved in regulating cell migration. The Gα12/13-RhoA/ROCK signaling axis, activated by P2Y6 stimulation, plays a key role in cytoskeletal rearrangements necessary for cell motility. This function is relevant in processes such as immune cell trafficking and wound healing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and other P2Y6 receptor ligands.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation, a direct consequence of Gq/11-PLC signaling.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Agonist Preparation: Prepare a dilution series of this compound or other agonists in HBSS at 2x the final desired concentration.

-

Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a set period.

-

Automatically inject the agonist solutions into the wells and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each agonist concentration and plot a dose-response curve to determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

NF-κB Activation Assay (Nuclear Translocation)

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon P2Y6 receptor stimulation.

Materials:

-

Cells of interest (e.g., macrophages, epithelial cells)

-

Glass coverslips or imaging-compatible microplates

-

This compound or other stimuli

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells on coverslips or in imaging plates.

-

Stimulation: Treat the cells with this compound for the desired time period. Include an unstimulated control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Caption: NF-κB Activation Assay Workflow.

Microglial Phagocytosis Assay

This assay measures the ability of microglia to engulf fluorescent particles following stimulation with P2Y6 receptor agonists.[12]

Materials:

-

Primary microglia or a microglial cell line

-

Fluorescently labeled microspheres or bioparticles (e.g., zymosan, E. coli)

-

This compound or other agonists

-

Culture plates

-

Microscope or flow cytometer

Procedure:

-

Cell Plating: Plate microglia in a suitable culture vessel.

-

Stimulation: Treat the microglia with this compound to stimulate phagocytosis.

-

Incubation with Particles: Add fluorescently labeled particles to the cell culture and incubate to allow for phagocytosis.

-

Washing: Thoroughly wash the cells to remove any non-engulfed particles.

-

Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope and count the number of engulfed particles per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in phagocytosis.

-

Caption: Microglial Phagocytosis Assay Workflow.

Conclusion

This compound is a potent and selective agonist of the P2Y6 receptor, making it an invaluable tool for investigating the diverse biological functions of this receptor. Its ability to activate Gq/11 and Gα12/13-mediated signaling pathways underlies its role in key cellular processes such as inflammation, microglial phagocytosis, and cell migration. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the P2Y6 receptor in a variety of disease contexts. As our understanding of P2Y6 receptor signaling continues to expand, selective ligands like this compound will be instrumental in the development of novel therapeutic strategies.

References

- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2Y6 nucleotide receptors activate NF-kappaB and increase survival of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pyrimidinergic P2Y6 receptor mediates a novel release of proinflammatory cytokines and chemokines in monocytic cells stimulated with UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Methoxyuridine 5'-O-Diphosphate (5-OMe-UDP) in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a critical role in a vast array of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP, are key players in this signaling paradigm. Among these, the P2Y6 receptor, preferentially activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a significant therapeutic target in inflammation, neurodegeneration, and cancer. 5-Methoxyuridine 5'-O-diphosphate (5-OMe-UDP) has been identified as a potent and selective agonist of the P2Y6 receptor, making it an invaluable tool for elucidating the receptor's function and a potential lead compound for drug development. This technical guide provides an in-depth overview of the role of this compound in purinergic signaling, with a focus on its interaction with the P2Y6 receptor, downstream signaling cascades, and functional consequences.

This compound and the P2Y6 Receptor

This compound is a synthetic analog of the endogenous P2Y6 receptor agonist, UDP. Structural modifications, specifically the methoxy (B1213986) group at the 5-position of the uracil (B121893) ring, confer enhanced potency and selectivity for the P2Y6 receptor.

Quantitative Analysis of Ligand Activity at the P2Y6 Receptor

The following table summarizes the quantitative data for this compound and other key ligands acting on the P2Y6 receptor. This data is crucial for comparing the potency and efficacy of these compounds.

| Compound | Receptor Species | Assay Type | Parameter | Value (µM) | Reference |

| This compound | Human | Calcium Mobilization | EC50 | 0.08 | [1] |

| UDP | Human | Calcium Mobilization | EC50 | 0.14 | [1] |

| UDP | Human | Calcium Mobilization | EC50 | 0.3 | [2] |

| UDP | Rat | Calcium Mobilization | EC50 | >90 | [3] |

| UDP | Mouse | Calcium Mobilization | EC50 | >200 | [3] |

| R(p) isomer of this compound(α-B) | Human | Calcium Mobilization | EC50 | 0.008 | [4] |

| MRS2578 | Human | Inhibition of PLC | IC50 | 0.037 | [5][6] |

| MRS2578 | Rat | Inhibition of PLC | IC50 | 0.098 | [5][6][7] |

P2Y6 Receptor Signaling Pathways Activated by this compound

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gαq and Gα13 subfamilies, leading to the activation of distinct downstream effector pathways.

Gαq-Mediated Pathway

Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) isoforms.

Gα13-Mediated Pathway

The Gα13 subunit, also activated by the P2Y6 receptor, engages the RhoA signaling pathway. This leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell adhesion, and migration.

References

- 1. abcam.com [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRS 2578 | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

Preliminary Studies on the Effects of 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document consolidates key findings on its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Findings: this compound as a Selective P2Y6 Receptor Agonist

This compound has been identified as a potent and selective agonist of the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1] Studies have shown that this compound exhibits greater potency at the P2Y6 receptor compared to the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP).[1] The methoxy (B1213986) group at the 5-position of the uracil (B121893) ring contributes to its enhanced activity and selectivity.[2]

Quantitative Pharmacological Data

The following table summarizes the potency of this compound and other relevant ligands at the human P2Y6 receptor and other P2Y receptor subtypes. This data is crucial for understanding the selectivity profile of this compound.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| This compound | P2Y6 | Ca2+ mobilization | EC50 | 0.08 | [1] |

| UDP | P2Y6 | Ca2+ mobilization | EC50 | 0.14 | [1] |

| This compound(α-B) (Rp isomer) | P2Y6 | IP3 functional assay | EC50 | 0.008 | [3] |

| MRS2693 (5-iodo-UDP) | P2Y6 | IP3 functional assay | pEC50 = 7.8 | 0.016 | |

| MRS2578 | P2Y6 (human) | Inhibition of PLC | IC50 | 0.037 | |

| MRS2578 | P2Y6 (rat) | Inhibition of PLC | IC50 | 0.098 | |

| This compound | P2Y2 | Ca2+ mobilization | Inactive | >100 | [4] |

| This compound | P2Y4 | Ca2+ mobilization | Inactive | >100 | [4] |

Signaling Pathways of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 G-proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.

Experimental Protocols

Synthesis of 5-Methoxyuridine 5'-diphosphate (this compound)

A detailed protocol for the chemical synthesis of this compound can be found in the supplementary materials of the publication by Ginsburg-Shmuel et al., J Med Chem, 2010. The general scheme involves the phosphorylation of 5-methoxyuridine to the monophosphate, followed by coupling with an additional phosphate (B84403) moiety to yield the diphosphate.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the agonist activity of compounds at Gq-coupled receptors like P2Y6.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Human astrocytoma cell line 1321N1 stably expressing the human P2Y6 receptor.

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

-

HEPES-buffered saline (HBS).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

-

Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBS and then incubate with Fura-2 AM loading buffer in the dark at 37°C for 60 minutes.

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Data Acquisition: Immediately after compound addition, measure the fluorescence ratio over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the affinity (Ki) of this compound for the P2Y6 receptor through competition with a radiolabeled antagonist.

Materials:

-

Membrane preparations from cells expressing the P2Y6 receptor.

-

A suitable radiolabeled P2Y6 receptor antagonist (e.g., [3H]MRS2578).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a microplate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow

The characterization of a novel P2Y6 receptor agonist like this compound typically follows a structured workflow, from initial identification to more detailed pharmacological profiling.

This guide provides a foundational understanding of the preliminary research on this compound. Further in-depth studies are necessary to fully elucidate its therapeutic potential and to progress from preclinical findings to clinical applications.

References

- 1. This compound is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of 5-OMe-UDP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document details its pharmacological properties, including binding affinity and functional potency, and elucidates the downstream signaling pathways activated upon receptor engagement. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings in a research setting.

Introduction

This compound is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP) that has emerged as a valuable pharmacological tool for studying the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation, cell migration, and phagocytosis.[1][2] Understanding the precise in vitro characteristics of this compound is crucial for its application in basic research and as a potential lead compound in drug discovery programs. This guide summarizes the key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling cascades.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its high potency and selectivity for the P2Y6 receptor over other P2Y receptor subtypes.

| Ligand | Receptor | Parameter | Value (µM) | Cell Line | Assay Type |

| This compound | Human P2Y6 | EC50 | 0.08 | 1321N1 Astrocytoma | Calcium Mobilization |

| UDP (endogenous agonist) | Human P2Y6 | EC50 | 0.14 | 1321N1 Astrocytoma | Calcium Mobilization |

| This compound | Human P2Y2 | Activity | Inactive (up to 100 µM) | Not Specified | Not Specified |

| This compound | Human P2Y4 | Activity | Inactive | Not Specified | Not Specified |

| This compound(α-B) (Rp isomer) | Human P2Y6 | EC50 | 0.008 | Not Specified | Not Specified |

EC50: Half maximal effective concentration. Data compiled from multiple sources.[3]

Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 and Gα13 pathways.

Gq/11 Signaling Pathway

The canonical signaling pathway for the P2Y6 receptor involves its coupling to the Gq/11 family of G proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and can be readily measured in functional assays.

Gα13/ROCK Signaling Pathway

In addition to the canonical Gq/11 pathway, the P2Y6 receptor has been shown to couple to Gα13.[6][7] This activation leads to the stimulation of the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway, which is involved in the regulation of the actin cytoskeleton, cell migration, and other cellular processes.[6][7]

ERK1/2 Phosphorylation

Downstream of both Gq/11 and potentially other signaling intermediates, activation of the P2Y6 receptor by agonists like UDP has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This phosphorylation is a key event in the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including gene expression, proliferation, and differentiation.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation. Human 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor are commonly used.[5]

Materials:

-

1321N1 cells stably expressing human P2Y6 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Clear flat-bottom black 96-well culture plates

-

HEPES-buffered saline

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye

-

This compound and other test compounds

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed the P2Y6-expressing 1321N1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 3.0 x 10^4 cells/well) and incubate for 16-24 hours.[9]

-

Dye Loading: Wash the cells once with HEPES-buffered saline.[9] Incubate the cells with a solution of Fura-2 AM in HEPES-buffered saline for a specified time (e.g., 60 minutes) at 37°C in the dark.

-

Washing: After incubation, gently wash the cells twice with HEPES-buffered saline to remove extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a set period.

-

Compound Addition: Using the plate reader's injector, add varying concentrations of this compound or other test compounds to the wells.

-

Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, emission at 510 nm with alternating excitation at 340 nm and 380 nm).[9][10]

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the ratio of emissions at the two excitation wavelengths for ratiometric dyes like Fura-2.[9] Plot the response as a function of agonist concentration to determine the EC50 value.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. researchgate.net [researchgate.net]

- 3. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of 5-OMe-UDP for the P2Y6 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document outlines its selectivity profile, the structural basis for its specificity, and detailed experimental protocols for its characterization.

Introduction to the P2Y6 Receptor

The P2Y6 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by the endogenous ligand uridine (B1682114) 5'-diphosphate (UDP).[2] P2Y6 receptor activation is primarily coupled through Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3] The P2Y6 receptor is also capable of coupling to Gα13, activating Rho-associated kinase (ROCK) pathways, which are involved in cell migration.[4]

The P2Y6 receptor is expressed in various tissues and cell types, including immune cells like microglia and macrophages, as well as in the cardiovascular and central nervous systems.[3][5] Its involvement in physiological processes such as inflammation, phagocytosis, and cell migration has made it an attractive target for drug discovery in therapeutic areas including neurodegenerative diseases, inflammatory conditions, and cancer.[3][4]

Pharmacological Profile of this compound

This compound has been identified as a potent and selective agonist of the P2Y6 receptor.[6] Its enhanced potency and selectivity compared to the endogenous ligand UDP make it a valuable tool for studying P2Y6 receptor function.

Potency and Selectivity

The potency of this compound at the human P2Y6 receptor is significantly greater than that of UDP. The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) ring contributes to its increased activity.[7]

Table 1: Potency of UDP and this compound at the Human P2Y6 Receptor

| Agonist | EC50 (μM) | Reference |

| UDP | 0.14 - 0.3 | [2][4] |

| This compound | 0.08 | [4] |

EC50 values were determined using calcium mobilization assays in 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor.

The selectivity of this compound is a key feature that distinguishes it from other uracil nucleotide agonists. It exhibits high selectivity for the P2Y6 receptor over other P2Y subtypes, particularly the UTP-sensitive P2Y2 and P2Y4 receptors.

Table 2: Selectivity Profile of this compound at Human P2Y Receptors

| Receptor | This compound Activity | Reference |

| P2Y1 | Not reported | |

| P2Y2 | Inactive | [4] |

| P2Y4 | Inactive | [4] |

| P2Y6 | Agonist (EC50 = 0.08 μM) | [4] |

| P2Y11 | Not reported | |

| P2Y12 | Not reported | |

| P2Y14 | Not reported |

Structural Basis for Selectivity

The selectivity of this compound for the P2Y6 receptor is attributed to specific conformational and structural features. The C5 substitution on the uracil ring favors an anti conformation of the nucleobase relative to the ribose sugar, a conformation that is preferred by the P2Y6 receptor.[4][6] Furthermore, this compound adopts an S-type sugar puckering, which is the preferred conformation for the P2Y6 receptor, but not for the P2Y2 or P2Y4 receptors.[4][6] These structural constraints, along with specific hydrogen bonding interactions within the P2Y6 receptor binding pocket, contribute to its high potency and selectivity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity of this compound for the P2Y6 receptor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.

3.1.1. Materials

-

Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.

-

Pluronic F-127: To aid in dye loading.

-

Agonists: this compound, UDP (as a reference).

-

Antagonists (optional): Selective P2Y6 antagonists like MRS2578 for validation.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.

3.1.2. Protocol

-

Cell Culture: Plate the P2Y6-expressing 1321N1 cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Assay Procedure:

-

Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's automated injection function to add varying concentrations of this compound or other agonists to the wells.

-

Measure the fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the maximum response observed.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation.

3.2.1. Materials

-

Cell Line: P2Y6-expressing 1321N1 cells or other suitable host cells.

-

Labeling Medium: Inositol-free DMEM.

-

Radiolabel: myo-[³H]inositol.

-

Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl (to inhibit inositol monophosphatase).

-

Extraction Solution: Perchloric acid (e.g., 0.5 M).

-

Anion Exchange Resin: Dowex AG1-X8 (formate form).

-

Elution Buffers:

-

Glycerophosphoinositol (B231547) wash: 5 mM sodium tetraborate/60 mM sodium formate.

-

Total inositol phosphates elution: 1 M ammonium (B1175870) formate/0.1 M formic acid.

-

-

Scintillation Cocktail and Counter.

3.2.2. Protocol

-

Cell Labeling:

-

Plate cells in 24-well plates and grow to near confluence.

-

Wash the cells with inositol-free medium.

-

Incubate the cells with myo-[³H]inositol (e.g., 0.5-1 µCi/mL) in labeling medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with stimulation buffer containing 10 mM LiCl for 15-30 minutes.

-

Stimulation: Add varying concentrations of this compound or other agonists and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction:

-

Aspirate the stimulation buffer and stop the reaction by adding ice-cold perchloric acid.

-

Incubate on ice for 20-30 minutes.

-

Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH/60 mM HEPES).

-

-

Separation of Inositol Phosphates:

-

Apply the neutralized extracts to Dowex anion exchange columns.

-

Wash the columns with water and then with the glycerophosphoinositol wash buffer.

-

Elute the total inositol phosphates with the high-salt elution buffer.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the agonist concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the characterization of this compound at the P2Y6 receptor.

Caption: P2Y6 Receptor Gq Signaling Pathway.

Caption: Calcium Mobilization Assay Workflow.

References

- 1. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a carbohydrate recognition motif of purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-OMe-UDP in Calcium Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. Activation of the P2Y6 receptor by this compound initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This makes this compound a valuable tool for studying P2Y6 receptor function and for screening potential therapeutic compounds that modulate this pathway. These application notes provide a comprehensive overview of the use of this compound in calcium imaging studies, including its mechanism of action, detailed experimental protocols, and comparative data.

Mechanism of Action

This compound selectively binds to and activates the P2Y6 receptor, which is primarily coupled to the Gαq/11 family of G proteins.[1] This activation initiates a well-defined signaling pathway:

-

G Protein Activation: Upon agonist binding, the P2Y6 receptor undergoes a conformational change, leading to the activation of the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLCβ).[1][2]

-

IP₃ and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, resulting in a rapid and transient increase in [Ca²⁺]i.[1][2]

This increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making this compound an excellent tool for studying P2Y6 receptor activity in a variety of cell types.

Data Presentation

The following tables summarize the potency of this compound and the endogenous P2Y6 receptor agonist, Uridine 5'-diphosphate (UDP), in inducing calcium mobilization in different cell lines.

Table 1: Potency of P2Y6 Receptor Agonists in Human 1321N1 Astrocytoma Cells

| Agonist | EC₅₀ (µM) | Reference |

| This compound | 0.08 | [3] |

| UDP | 0.14 | [3] |

Table 2: General Comparison of P2Y6 Receptor Agonists

| Agonist | Potency | Selectivity | Notes |

| This compound | High | High for P2Y6 | More potent than the endogenous agonist UDP.[3] |

| UDP | Moderate | Endogenous agonist for P2Y6 | Also shows some activity at other P2Y receptors at higher concentrations. |

Experimental Protocols

Protocol 1: Calcium Imaging Assay using this compound and Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

This compound

-

Fluo-4 AM

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (B1678239) (optional)

-

Cells expressing the P2Y6 receptor (e.g., 1321N1 human astrocytoma cells)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm

Procedure:

-

Cell Plating:

-

Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate buffer. Store at -20°C.

-

Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Pluronic® F-127 Solution: Prepare a 10% (w/v) solution of Pluronic® F-127 in anhydrous DMSO.

-

Dye Loading Solution: For each 96-well plate, prepare the dye loading solution by mixing 10 µL of Fluo-4 AM stock solution and 20 µL of Pluronic® F-127 solution in 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM. Mix thoroughly by vortexing.

-

-

Cell Loading with Fluo-4 AM:

-

Remove the growth medium from the cell plate.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Calcium Measurement:

-

Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentration.

-

Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add 100 µL of the 2X this compound dilutions to the respective wells.

-

Immediately begin recording the change in fluorescence intensity over time for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence before addition (F₀), i.e., F/F₀.

-

Alternatively, the response can be quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF).

-

Plot the dose-response curve of this compound and calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the P2Y6 receptor.

Experimental Workflow for Calcium Imaging

Caption: Step-by-step workflow for a this compound calcium imaging assay.

References

Application Notes and Protocols for Studying the Effects of 5-OMe-UDP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the biological effects of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. The protocols detailed below cover in vitro and in vivo methods to assess the receptor binding, downstream signaling, and physiological effects of this compound.

Introduction to this compound and the P2Y6 Receptor

This compound is a uridine (B1682114) nucleotide analog that has been identified as a highly potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1] The P2Y6 receptor is expressed in various tissues and cell types and is implicated in a range of physiological and pathophysiological processes, including inflammation, immune responses, and cell proliferation.[2][3]

Activation of the P2Y6 receptor by agonists like this compound primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] In addition to this canonical pathway, P2Y6 receptor activation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the Rho/Rho-associated kinase (ROCK) pathway, and the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6][7]

These application notes will guide researchers through a series of experiments to thoroughly characterize the pharmacological and functional effects of this compound on the P2Y6 receptor and its associated signaling pathways.

In Vitro Characterization of this compound

P2Y6 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2Y6 receptor.

Principle: A competitive radioligand binding assay is used to measure the ability of this compound to displace a known radiolabeled P2Y6 receptor ligand from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Protocol: Radioligand Binding Assay

Materials:

-

Cell membranes prepared from cells expressing the human P2Y6 receptor (e.g., HEK293 or CHO cells)

-

Radioligand: A suitable radiolabeled P2Y6 receptor antagonist (e.g., [3H]-MRS2578). The selection of a suitable radioligand is critical and may require a literature search for commercially available options or custom synthesis.

-

This compound

-

Non-specific binding control: A high concentration of a non-radiolabeled P2Y6 receptor antagonist (e.g., MRS2578).[8]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/C filters)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from P2Y6-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in this order:

-

Assay Buffer

-

Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM MRS2578).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | Human P2Y6 | [3H]-MRS2578 | (Experimental Value) | (Calculated Value) |

| UDP | Human P2Y6 | [3H]-MRS2578 | (Experimental Value) | (Calculated Value) |

| MRS2578 | Human P2Y6 | [3H]-MRS2578 | (Experimental Value) | (Calculated Value) |

Intracellular Calcium Mobilization Assay

Objective: To measure the potency (EC50) and efficacy of this compound in inducing intracellular calcium mobilization via the P2Y6 receptor.

Principle: Cells expressing the P2Y6 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with this compound, the activation of the P2Y6 receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.

Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

-

Cells expressing the human P2Y6 receptor (e.g., HEK293 or CHO cells)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

P2Y6 receptor antagonist (e.g., MRS2578) for specificity control

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating: Seed P2Y6-expressing cells into the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Record a baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound (e.g., 0.1 nM to 10 µM) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

To confirm P2Y6-mediated effects, pre-incubate some wells with a P2Y6 antagonist (e.g., MRS2578) before adding this compound.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Data Presentation:

| Compound | Assay | Cell Line | EC50 (µM) | Maximum Response (% of control) |

| This compound | Calcium Mobilization | P2Y6-HEK293 | 0.08[1] | (Experimental Value) |

| UDP | Calcium Mobilization | P2Y6-HEK293 | 0.14[1] | (Experimental Value) |

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Principle: Activation of the P2Y6 receptor can lead to the phosphorylation and activation of ERK1/2. Western blotting with antibodies specific for the phosphorylated form of ERK (p-ERK) is used to detect this activation.

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

Materials:

-

Cells expressing the P2Y6 receptor

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Plate P2Y6-expressing cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-